N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of adamantane, bromine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps One common approach is to start with the adamantane derivative, which undergoes bromination to introduce the bromine atomThe trifluoromethyl group is then added using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Known for its antiviral properties.
4-Bromo-1,2-dimethylbenzene: Used in organic synthesis.
Trifluoromethylpyrazole: Investigated for its biological activities.
Uniqueness
N-(1-Adamantyl)-4-bromo-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the adamantane moiety provides stability and enhances lipophilicity, while the trifluoromethyl group contributes to its reactivity and potential biological activity .
Properties
Molecular Formula |
C17H21BrF3N3O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(1-adamantyl)-4-bromo-N,2-dimethyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H21BrF3N3O/c1-23(16-6-9-3-10(7-16)5-11(4-9)8-16)15(25)13-12(18)14(17(19,20)21)22-24(13)2/h9-11H,3-8H2,1-2H3 |
InChI Key |
RFVTXTUAGZBRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)N(C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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